Trometamol citrate
Overview
Description
Trometamol citrate, also known as tris(hydroxymethyl)aminomethane citrate, is a compound formed by the combination of trometamol and citric acid. Trometamol is a biologically inert amino alcohol that acts as a proton acceptor, commonly used as a buffer in biological and chemical applications. Citric acid is a weak organic acid that is a natural preservative and is used to add an acidic or sour taste to foods and drinks. The combination of these two compounds results in a versatile substance with various applications in medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trometamol citrate involves the neutralization reaction between trometamol and citric acid. The process typically involves dissolving trometamol in water and then slowly adding citric acid under controlled conditions to ensure complete reaction and formation of the citrate salt. The reaction is exothermic and should be carried out with proper cooling to maintain the desired temperature.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors with precise control over temperature, pH, and concentration to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques to obtain the desired quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can result in various substituted derivatives of this compound.
Scientific Research Applications
Trometamol citrate has a wide range of applications in scientific research:
Chemistry: Used as a buffer in various chemical reactions and analytical techniques.
Biology: Employed in biological assays and experiments to maintain pH stability.
Medicine: Utilized in formulations for the treatment of metabolic acidosis and as a component in intravenous solutions.
Industry: Applied in the production of cosmetics, pharmaceuticals, and food products as a buffering agent and stabilizer.
Mechanism of Action
The mechanism of action of trometamol citrate involves its ability to act as a proton acceptor, thereby neutralizing acids and maintaining pH balance. In biological systems, this compound helps to stabilize the pH of bodily fluids, which is crucial for various physiological processes. The molecular targets include hydrogen ions (protons), which are neutralized by the compound, leading to the formation of water and other neutral species.
Comparison with Similar Compounds
Tromethamine: Another name for trometamol, used interchangeably.
Citric Acid: A weak organic acid with similar buffering properties.
Sodium Citrate: A salt of citric acid with similar buffering capabilities.
Uniqueness: Trometamol citrate is unique due to its combination of trometamol and citric acid, providing both buffering capacity and the ability to neutralize acids effectively. This dual functionality makes it particularly useful in applications where precise pH control is required.
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);6-8H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMHBUDWQBDMQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932478 | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6986-91-0, 14504-24-6, 108321-33-1 | |
Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6986-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trometamol citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108321331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TROMETAMOL CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y370FA4B4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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